7-Methyl-6-mercaptopurine
Vue d'ensemble
Description
7-Methyl-6-mercaptopurine is a derivative of 6-mercaptopurine, which is an antineoplastic agent used to treat acute lymphocytic leukemia . It is a methylated derivative of the purine synthesis and interconversion inhibitor 6-mercaptopurine . It has been used as a synthetic intermediate in the synthesis of compounds derived from the immunosuppressive purine analog azathioprine .
Synthesis Analysis
The synthesis of 7-Methyl-6-mercaptopurine involves several steps. The first step along the pathway for incorporation into DNA is the addition of a deoxyribose-phosphate group to 6MP . The balance between 6-TGN and 6-MMPN is highly variable and monitoring is recommended .Molecular Structure Analysis
The molecular structure of 7-Methyl-6-mercaptopurine is C6H6N4S with an exact mass of 166.03 and a molecular weight of 166.200 . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 7-Methyl-6-mercaptopurine molecule .Chemical Reactions Analysis
Mercaptopurine competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP) . TIMP inhibits several reactions involving inosinic acid (IMP), including the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Methyl-6-mercaptopurine include a chemical formula of C6H6N4S, an exact mass of 166.03, and a molecular weight of 166.200 . The compound exhibits unique physical and chemical properties such as large surface area, sensitivity, and activity .Applications De Recherche Scientifique
Pharmacogenomics and Treatment Optimization
7-Methyl-6-mercaptopurine (and related thiopurine drugs) is a key component in the treatment of various diseases. Research highlights the importance of understanding the drug's metabolism for optimizing therapeutic efficacy and minimizing toxicity. Differences in thiopurine metabolite levels, influenced by individual metabolism variations, are pivotal in determining the drug's therapeutic outcomes and potential adverse reactions in treatments like Inflammatory Bowel Disease (IBD). For instance, monitoring thiopurine metabolites can assist physicians in optimizing therapy and reducing adverse effects (Amin et al., 2015).
Metabolic Pathway Alteration to Enhance Efficacy
The addition of allopurinol, a xanthine oxidoreductase inhibitor, to thiopurine therapy in IBD patients is another strategy under investigation. This approach is aimed at altering the thiopurine metabolic pathway to increase the levels of beneficial metabolites (6-thioguanine nucleotide) while decreasing harmful ones (6-methylmercaptopurine). This alteration has shown promising results in improving efficacy and decreasing toxicity of azathioprine therapy in IBD patients (Wall et al., 2018).
Disease Management and Drug Monitoring
7-Methyl-6-mercaptopurine, as part of thiopurine therapy, has been a potent treatment option for severe cases of diseases like Crohn's Disease. Its use, supported by systematic reviews and meta-analyses, has shown efficacy in inducing remission, maintaining remission, and providing a steroid-sparing effect in patients. However, the importance of appropriate monitoring for adverse effects is underscored, given the drug's potential for severe leukopenia and other complications (Kaplan & Sutherland, 2012).
Pharmacological Profile and Hemisynthesis
The compound 7-Methyljuglone, related to 7-Methyl-6-mercaptopurine, demonstrates a broad spectrum of pharmacological activities including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. Its hemi-synthesis and the exploration of its biologically active properties underscore the compound's potential in various therapeutic applications (Mbaveng & Kuete, 2014).
Safety And Hazards
Orientations Futures
As a promising strategy to overcome the therapeutic disadvantages of 6-mercaptopurine, encapsulation of 6MP in chitosan nanoparticles (CNPs) to form the 6MP-CNPs complexes has been proposed . The encapsulation was followed by the loading of complexes on gold nanoparticles (AuNPs) to generate a novel 6MP-CNPs-AuNPs nanocomposite to facilitate the chemo-photothermal therapeutic effect .
Propriétés
IUPAC Name |
7-methyl-3H-purine-6-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGNWVFKAYFTRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=S)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186890 | |
Record name | 6H-Purine-6-thione, 1,7-dihydro-7-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-6-mercaptopurine | |
CAS RN |
3324-79-6 | |
Record name | 7-Methyl-6-mercaptopurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003324796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methyl-6-mercaptopurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17112 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6H-Purine-6-thione, 1,7-dihydro-7-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-METHYL-6-THIOPURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS1F7J7WCN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.